
2,5,7-trimethyl-8-quinolinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-trimethyl-8-quinolinyl acetate, also known as TMQA, is a chemical compound that has been studied extensively for its potential use in scientific research. TMQA is a quinoline derivative that has shown promising results in various biological assays, making it a valuable tool for investigating biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2,5,7-trimethyl-8-quinolinyl acetate is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of reactive oxygen species (ROS) formation. This activity may be responsible for its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
2,5,7-trimethyl-8-quinolinyl acetate has been shown to have a range of biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5,7-trimethyl-8-quinolinyl acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, its ability to chelate metal ions and scavenge free radicals makes it a useful tool for investigating oxidative stress and inflammation. However, 2,5,7-trimethyl-8-quinolinyl acetate may have limitations in certain experiments, such as those involving live animals, due to its potential toxicity and lack of specificity.
Direcciones Futuras
There are several future directions for research involving 2,5,7-trimethyl-8-quinolinyl acetate, including the development of more specific and potent derivatives, the investigation of its potential use in cancer therapy, and the exploration of its effects on neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,5,7-trimethyl-8-quinolinyl acetate and its potential limitations in various experimental settings.
In conclusion, 2,5,7-trimethyl-8-quinolinyl acetate is a valuable tool for investigating various biochemical and physiological processes. Its fluorescent properties, metal chelation ability, and anti-inflammatory and antioxidant effects make it a promising candidate for further research in the fields of medicine and biology.
Métodos De Síntesis
2,5,7-trimethyl-8-quinolinyl acetate can be synthesized using a variety of methods, with the most common approach involving the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. Other methods include the use of different starting materials or alternative reaction conditions, but the basic principle remains the same.
Aplicaciones Científicas De Investigación
2,5,7-trimethyl-8-quinolinyl acetate has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
(2,5,7-trimethylquinolin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-7-9(2)14(17-11(4)16)13-12(8)6-5-10(3)15-13/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPQWQKDREYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-Trimethyl-8-acetoxyquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)

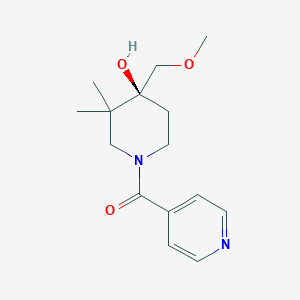
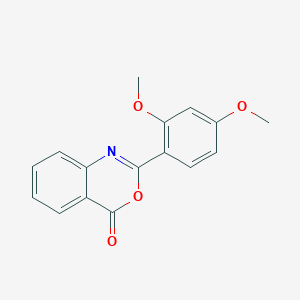
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)
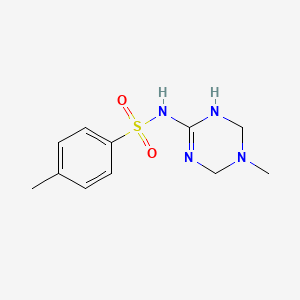
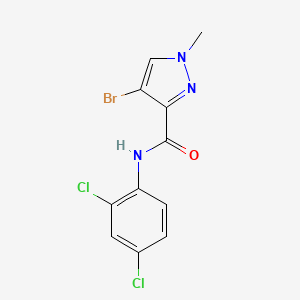
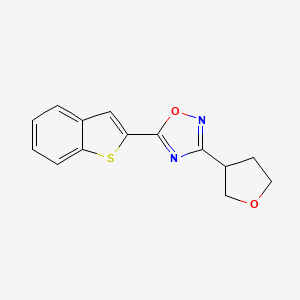
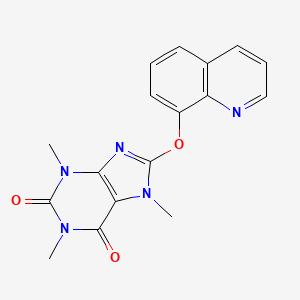

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)